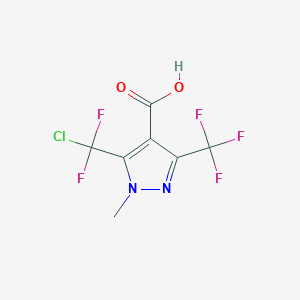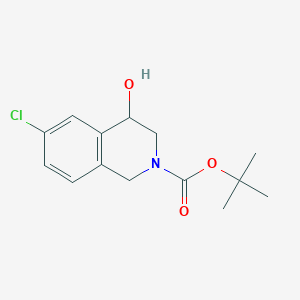
2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one
Descripción general
Descripción
2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one is an organic compound with the molecular formula C₉H₇ClF₂O It is a chlorinated ketone that features a difluoromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one typically involves the chlorination of 1-(2,4-difluoro-5-methylphenyl)ethan-1-one. One common method includes the use of thionyl chloride (SOCl₂) as the chlorinating agent. The reaction is carried out under reflux conditions, where the starting material is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for several hours until the reaction is complete. The product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol, or lithium aluminum hydride (LiAlH₄) in ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-chloro-1-(2,4-difluoro-5-methylphenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(2,4-difluoro-5-methylphenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of chlorinated and fluorinated aromatic compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the chloro and difluoromethyl groups can enhance its binding affinity and specificity towards molecular targets. The compound may interact with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(2,4-difluorophenyl)ethan-1-one
- 2-Chloro-1-(2,4-dichlorophenyl)ethan-1-one
- 2-Chloro-1-(2,4-difluoro-5-chlorophenyl)ethan-1-one
Uniqueness
2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one is unique due to the presence of both chloro and difluoromethyl groups on the aromatic ring. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various applications. The methyl group at the 5-position of the aromatic ring can also affect its steric and electronic properties, further distinguishing it from similar compounds.
Propiedades
IUPAC Name |
2-chloro-1-(2,4-difluoro-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c1-5-2-6(9(13)4-10)8(12)3-7(5)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNXCBMHUAQZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1431334.png)

![2,6-Diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1431337.png)
![5-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1431340.png)

![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine hydrochloride](/img/structure/B1431342.png)
![6-chloro-N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-4-amine](/img/structure/B1431343.png)

![8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1431346.png)
![8-Chloro-1,2,3,4,4a,9b-hexahydro-pyrido[4,3-b]indole-5-carboxylic acid tert-butyl ester](/img/structure/B1431349.png)



